4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol
Description
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a methoxyphenol moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-23-18-12-14(6-7-17(18)22)13-20-8-10-21(11-9-20)16-5-3-2-4-15(16)19/h2-7,12,22H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLUPOAQABMANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Fluorophenyl Group:
Attachment of the Methoxyphenol Moiety: The final step involves the reaction of the substituted piperazine with 2-methoxyphenol, typically under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents used in these processes include hexane, toluene, and dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-fluorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). It acts as an inhibitor of these transporters, affecting the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . The compound exhibits selective inhibition of ENT2 over ENT1, making it a valuable tool for studying nucleoside transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound that also inhibits ENTs but with different selectivity and potency.
1-(4-Fluorophenyl)piperazine: Another related compound with a simpler structure but different biological activity.
Uniqueness
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol is unique due to its specific substitution pattern and its selective inhibition of ENT2. This selectivity makes it a valuable compound for research focused on nucleoside transport and related therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
